But-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide
Description
This compound is a fumarate salt (E-isomer of but-2-enedioic acid) featuring a pyrazine core substituted with ethyl, methoxy, piperidinyl-piperazinyl, and tetrahydropyran (oxan) groups. The fumarate counterion enhances solubility and bioavailability, a common strategy in pharmaceutical design . Its synthesis likely involves multi-step nucleophilic substitutions and esterifications, as seen in related but-2-enedioic acid derivatives .
Properties
Molecular Formula |
C62H92N16O10 |
|---|---|
Molecular Weight |
1221.5 g/mol |
IUPAC Name |
but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide |
InChI |
InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8) |
InChI Key |
UJOUWHLYTQFUCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Gilteritinib fumarate is synthesized through a multi-step process. The target compound is obtained in five steps from 1-fluoro-2-methoxy-4-nitrobenzene with an overall yield of 46.9% . One of the key steps involves an Ullmann-type coupling reaction performed in the presence of a CuI-L-quebrachitol catalytic system . The industrial production methods involve similar synthetic routes with optimization for large-scale manufacturing.
Chemical Reactions Analysis
Gilteritinib fumarate undergoes various chemical reactions, including hydrolytic (acid, base, and neutral), oxidative, thermal, and light-induced degradation . The drug degrades under hydrolytic and oxidative conditions but remains stable under thermal and light exposure . Common reagents used in these reactions include ammonium acetate and acetonitrile . The major degradation products are characterized using mass spectrometry and NMR techniques .
Scientific Research Applications
Gilteritinib fumarate is primarily used in the treatment of relapsed or refractory acute myeloid leukemia with FLT3 mutations . It is also being studied for its potential in treating other types of cancer . In scientific research, it is used to study the inhibition of receptor tyrosine kinases and the resulting effects on tumor cell proliferation and apoptosis . The compound’s ability to selectively inhibit FLT3 makes it a valuable tool in cancer research and drug development .
Mechanism of Action
Gilteritinib fumarate exerts its effects by inhibiting multiple receptor tyrosine kinases, including FLT3, AXL, and ALK . By inhibiting FLT3 signaling in cells expressing FLT3 internal tandem duplication (ITD) and tyrosine kinase domain mutations, gilteritinib fumarate induces apoptosis and reduces tumor cell proliferation . The molecular targets and pathways involved include the RAS, MEK, PI3K, AKT, and STAT-5 signaling pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to other but-2-enedioic acid derivatives and fumarate salts (Table 1). Key structural differences include the heterocyclic core, substituent complexity, and pharmacological targets.
Table 1: Comparative Analysis of But-2-enedioic Acid Derivatives
Key Differences
Core Heterocycle: The pyrazine core in the target compound distinguishes it from pyrimidine (e.g., Tenofovir) or phenylpropanolamine (e.g., Fesoterodine) backbones. Pyrazines are less common in approved drugs but are explored for kinase inhibition due to their planar, nitrogen-rich structure .
Pharmacological Profile: While Fesoterodine and Tenofovir have well-defined therapeutic roles, the target compound’s activity remains speculative. Its substituents suggest possible overlap with kinase inhibitors (e.g., imatinib-like piperazinyl motifs) or antipsychotics (e.g., risperidone-like piperidine-piperazine hybrids) .
Physicochemical Properties
- Solubility : The fumarate counterion improves aqueous solubility across all compounds, critical for oral bioavailability .
- Stability : The E-isomer (fumarate) is more stable than the Z-isomer (maleate), reducing isomerization risks in vivo .
- Lipophilicity: The target compound’s tetrahydropyran and piperazinyl groups may increase lipophilicity compared to Tenofovir’s polar phosphate ester, affecting tissue distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
